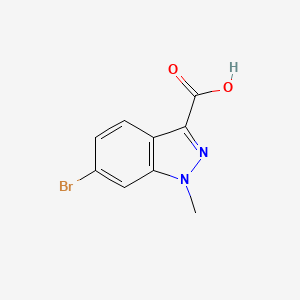
6-溴-1-甲基-1H-吲唑-3-羧酸
描述
“6-Bromo-1-methyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1021859-29-9 . It has a molecular weight of 255.07 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “6-Bromo-1-methyl-1H-indazole-3-carboxylic acid” were not found, a method for the synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-1-methyl-1H-indazole-3-carboxylic acid . The InChI code is 1S/C9H7BrN2O2/c1-12-7-4-5 (10)2-3-6 (7)8 (11-12)9 (13)14/h2-4H,1H3, (H,13,14) .
Physical and Chemical Properties Analysis
“6-Bromo-1-methyl-1H-indazole-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 255.07 .
科学研究应用
抗癌剂
6-溴-1-甲基-1H-吲唑-3-羧酸衍生物已被合成并评估其作为抗癌剂的潜力。这些化合物对包括肝癌、乳腺癌和白血病细胞在内的各种人类癌细胞系的活力表现出抑制活性。 通过MTT还原法评估了这些化合物抑制细胞活力的能力,一些衍生物显示出比甲氨蝶呤等标准治疗方法更高的抑制活性 .
抗血管生成活性
6-溴-1-甲基-1H-吲唑-3-羧酸的某些衍生物已证明具有有效的抗血管生成特性。它们已被测试用于抑制与肿瘤发展相关的促血管生成细胞因子,如TNFα、VEGF、EGF、IGF1、TGFb和瘦素。 这表明在阻止为肿瘤提供营养的新血管形成方面起作用,从而抑制肿瘤生长 .
抗氧化特性
这些吲唑衍生物的抗氧化活性已使用各种方法筛选,包括DPPH、羟基(OH)和超氧化物自由基(SOR)清除活性。 一些化合物显示出显著的OH自由基清除活性,而另一些化合物则表现出DPPH和SOR清除活性,表明它们具有作为抗氧化剂的潜力 .
分子对接见解
计算机分子对接分析提供了对吲唑化合物观察到的抗TNFα作用的结构见解。 这种计算方法有助于理解吲唑衍生物与靶蛋白之间的相互作用,这对于设计具有更高功效和更少副作用的新药至关重要 .
药物佐剂
6-溴-1-甲基-1H-吲唑-3-羧酸用作有机合成中的重要原料和中间体。它用作药物佐剂,这意味着它可以增强其他药物的治疗特性。 例如,它用作格拉司琼杂质D,表明它在药物质量控制和制剂中的作用 .
农用化学品和染料
该化合物还用于农用化学品和染料的合成,表明其在各种化学工业中的多功能性。 它在这些应用中的作用源于其反应性和形成具有所需特性的稳定化合物的能力 .
安全和危害
作用机制
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell signaling pathways, influencing cell growth, division, and survival.
Mode of Action
Indazole derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may influence pathways related to cell growth and survival . The inhibition of kinases such as CHK1, CHK2, and SGK could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Pharmacokinetics
The compound’s molecular weight of 25507 suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons typically have good bioavailability.
Result of Action
The inhibition of key kinases could potentially lead to effects such as cell cycle arrest or apoptosis, which could contribute to the compound’s potential therapeutic effects .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other molecules, could also potentially influence the compound’s action and efficacy.
生化分析
Biochemical Properties
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic states .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage and altered physiological functions . Threshold effects are also noted, where a specific dosage is required to achieve a therapeutic effect .
Metabolic Pathways
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions within the cell . Understanding these pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects .
属性
IUPAC Name |
6-bromo-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJAPPYKVWTEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735092 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021859-29-9 | |
| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
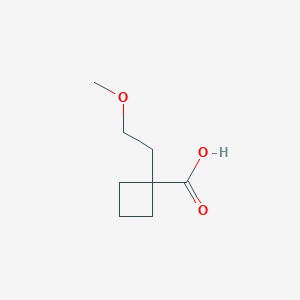
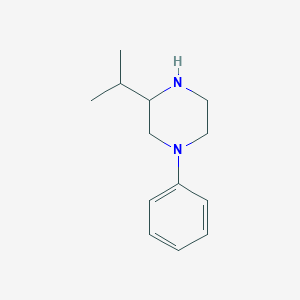
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
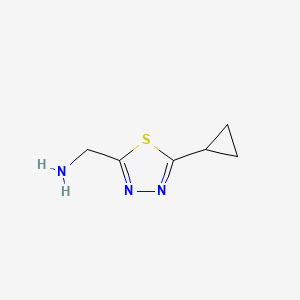
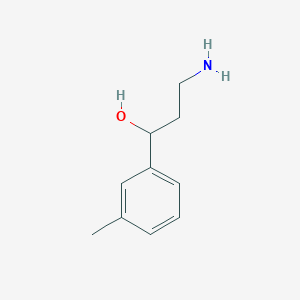

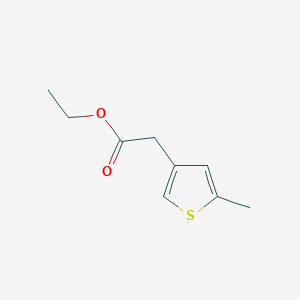

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

